molecular formula C22H22FN3O3S B3560686 2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide

2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B3560686
M. Wt: 427.5 g/mol
InChI Key: NTBYJGLFOGIBOF-UHFFFAOYSA-N
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Description

2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-fluorobenzylamine under basic conditions to form the sulfonamide intermediate.

    Acetamide formation: The sulfonamide intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a reducing agent to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-{N-[(2-chlorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide
  • 2-{N-[(2-bromophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide
  • 2-{N-[(2-methylphenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}-N-(pyridin-4-ylmethyl)acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-17-6-8-20(9-7-17)30(28,29)26(15-19-4-2-3-5-21(19)23)16-22(27)25-14-18-10-12-24-13-11-18/h2-13H,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBYJGLFOGIBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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